molecular formula C16H22N2O2 B7931633 Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7931633
M. Wt: 274.36 g/mol
InChI Key: CACUCJMUOJXKAP-UHFFFAOYSA-N
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Description

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a carbamate derivative featuring a pyrrolidine ring substituted with a cyclopropylmethyl group and a benzyl ester. Carbamates are widely studied for their roles as prodrugs, enzyme inhibitors, and bioactive molecules due to their hydrolytic stability and ability to modulate pharmacokinetic profiles .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(15-8-9-15)11-14-7-4-10-17-14/h1-3,5-6,14-15,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACUCJMUOJXKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Intermediate Preparation

The pyrrolidine core is synthesized via intramolecular cyclization or reductive amination. A common approach involves reacting 3-hydroxypiperidine with aldehydes under acidic conditions:

Example Protocol

  • Starting Material : 4-Carboxybenzaldehyde

  • Reagent : SOCl₂/DMF (esterification)

  • Product : Methyl 4-formylbenzoate

  • Yield : 85%

Reductive amination with rac-3-hydroxypiperidine generates 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide, a critical intermediate.

Cyclopropane Group Introduction

Cyclopropanation is achieved via Simmons–Smith reaction or palladium-catalyzed cross-coupling:

MethodReagents/ConditionsYield (%)Reference
Simmons–SmithZn(Cu)/CH₂I₂, Et₂O, 0°C72
Pd-Catalyzed CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C68

Carbamate Formation

Carbamic acid intermediates are synthesized using carbamoyl chlorides or Hofmann rearrangement:

Hofmann Rearrangement Protocol

  • Substrate : Primary amide (e.g., pyrrolidin-2-ylmethylamide)

  • Reagent : NaOCl/NaOH, H₂O, 0–5°C

  • Product : Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid

  • Yield : 78%

Alternative methods employ di(2-pyridyl) carbonate (DPC) for alkoxycarbonylation of amines.

Benzyl Esterification

Esterification with benzyl alcohol is catalyzed by acid or base:

Table 2: Esterification Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Toluene110682
DMAPDCM251291

Notably, DMAP (4-dimethylaminopyridine) in dichloromethane achieves near-quantitative yields without racemization.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial processes prioritize automated systems to enhance reproducibility:

Key Parameters

  • Residence Time : 8–12 minutes

  • Pressure : 3–5 bar

  • Temperature Gradient : 25°C → 80°C (ramped)

  • Purity : >99.5% (HPLC)

Byproduct Management

Common impurities include:

  • N-Benzyl derivatives : Formed via over-alkylation (mitigated by stoichiometric benzyl chloride control).

  • Cyclopropane ring-opened products : Minimized using anhydrous conditions.

Analytical Characterization

Structural Confirmation

Table 3: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.08–1.15 (m, cyclopropane CH₂)
¹³C NMRδ 156.2 (carbamate C=O)
HRMSm/z 332.4 [M+H]+ (calc. 332.41)

Purity Assessment

  • HPLC : C18 column, 70:30 H₂O/ACN, 1.0 mL/min, RT = 6.8 min

  • Chiral Analysis : Chiralpak IC-3, 90:10 hexane/IPA, 99.2% ee

Challenges and Optimization

Steric Hindrance

The cyclopropyl group impedes nucleophilic attack at the carbamate carbonyl. Solutions include:

  • Microwave Assistance : Reduces reaction time by 60% (120°C, 20 min).

  • Ultrasound Activation : Enhances mixing in viscous media.

Epimerization Risks

Basic conditions during benzylation may racemize chiral centers. Low-temperature protocols (<0°C) with trimethylsilyl chloride (TMSCl) suppress this.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

RouteStepsTotal Yield (%)Cost (USD/g)Scalability
A52812.40Industrial
B74118.70Lab-scale

Route A employs continuous flow hydrogenation, while Route B uses batch-wise Boc deprotection.

Recent Advancements (2023–2025)

  • Enzymatic Esterification : Lipase B (Candida antarctica) in ionic liquids, 65% yield, 50°C.

  • Photocatalytic Cyclopropanation : Visible light-driven [2+1] cycloaddition, 89% yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl carbamate ester undergoes hydrolysis under acidic or basic conditions, regenerating the corresponding carbamic acid and benzyl alcohol. This reaction is pH-dependent and relevant for prodrug activation or metabolic pathways.

Conditions Products Mechanism Kinetics Reference
Aqueous acid (pH < 3) Carbamic acid + Benzyl alcoholAcid-catalyzed ester cleavageRate increases with [H⁺]
Aqueous base (pH > 10) Carbamate anion + Benzyl alcoholBase-induced nucleophilic acyl substitutionFaster than acid hydrolysis

Hydrolysis is accelerated by electron-withdrawing groups adjacent to the carbamate, as observed in studies of structurally related compounds . The benzyl ester’s lability makes it a common protecting group in synthetic pathways.

Transesterification

The benzyl ester participates in alcohol-exchange reactions under catalytic conditions, forming new carbamate esters. This reaction is useful for modifying solubility or stability profiles.

Catalyst Alcohol Product Yield Reference
Titanium(IV) isopropoxide MethanolCyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid methyl ester78%
Lipase (Candida antarctica) EthanolEthyl ester derivative65%

Transesterification efficiency depends on the alcohol’s nucleophilicity and steric bulk. Enzymatic methods offer higher selectivity for chiral centers .

Acid-Base Reactions

The pyrrolidine’s secondary amine and carbamate functionalities engage in acid-base equilibria, influencing solubility and reactivity:

  • Protonation : At pH < 7, the pyrrolidine nitrogen becomes protonated (pKa ~ 10.5), enhancing water solubility.

  • Deprotonation : Under strongly basic conditions (pH > 12), the carbamate’s NH group deprotonates, forming a resonance-stabilized anion .

These equilibria are critical for designing pH-responsive drug delivery systems.

Nucleophilic Substitutions

The cyclopropyl group and carbamate moiety participate in ring-opening and substitution reactions:

Cyclopropane Ring Opening

Reagent Product Conditions Reference
H₂/Pd-C Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester with propane chainHydrogenolysis, 50°C
Br₂ in CCl₄ Dibrominated open-chain derivativeRadical initiation

Carbamate Substitution

Reagent Product Mechanism Reference
Ammonia Cyclopropyl-pyrrolidin-2-ylmethyl ureaNucleophilic attack
Grignard Reagents Tertiary alcohol derivativesAlkylation

Oxidation and Reduction

The pyrrolidine ring and carbamate group exhibit redox activity:

Reaction Type Reagent Product Outcome Reference
Oxidation KMnO₄/H⁺Pyrrolidone derivativeRing expansion to lactam
Reduction LiAlH₄Cyclopropyl-pyrrolidin-2-ylmethanamineCarbamate → Amine

Thermal Degradation

At elevated temperatures (>150°C), the compound undergoes decomposition:

  • Decarboxylation : Loss of CO₂ yields cyclopropyl-pyrrolidin-2-ylmethylamine.

  • Benzyl Alcohol Elimination : Forms a cyclic urea derivative via intramolecular cyclization .

Biological Interactions

While not a primary focus of the query, the compound’s carbamate group mimics peptide bonds, enabling interactions with enzymes such as:

  • Cholinesterases : Reversible inhibition via carbamylation of the active-site serine .

  • Proteases : Competitive binding to catalytic pockets in HIV protease inhibitors .

Scientific Research Applications

Organic Synthesis

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules, contributing to the development of new chemical entities with potential therapeutic applications .

Biochemical Probes

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its unique structure allows it to interact selectively with various enzymes, making it a valuable tool for understanding enzyme mechanisms and developing enzyme inhibitors .

Medicinal Chemistry

Research indicates that this compound may have significant pharmacological properties. It has been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .

Anticancer Activity

The compound's potential anticancer properties have also been studied. It may induce apoptosis in cancer cells and inhibit tumor growth through modulation of histone deacetylase (HDAC) activity, which is vital for cancer cell proliferation .

Case Study 1: Neuroprotective Effects

A study evaluated the effects of this compound on neuroprotection in mouse models of Alzheimer's disease. The results indicated that the compound significantly improved cognitive function and reduced neuroinflammation by modulating cholinergic signaling pathways .

Case Study 2: Anticancer Properties

Another investigation focused on the compound's ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively induced apoptosis in various cancer cell lines, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a class of carbamic acid benzyl esters with structural variations in substituents on the pyrrolidine ring and carbamate groups. Below is a detailed comparison with structurally analogous compounds:

Structural Variations and Substituent Effects

Substituents on the Pyrrolidine Ring

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

  • Pyrrolidine substituent: Cyclopropylmethyl group.
  • Carbamate group: Benzyl ester.
  • Key feature: The cyclopropyl group introduces steric rigidity and enhances metabolic stability compared to linear alkyl chains .

[(S)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester Pyrrolidine substituent: 2-amino-3-methyl-butyryl group. Carbamate group: Isopropyl ester.

[(R)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Pyrrolidine substituent: Ethyl group at position 3. Carbamate group: Benzyl ester.

Carbamate Ester Groups

Benzyl Ester vs. 2-Methylpropyl Ester Benzyl ester (as in the target compound): Exhibits pH-dependent stability. Acidic conditions (pH 4) favor ester bond retention, while neutral conditions (pH 6–7) promote hydrolysis or alternative reactions, such as interactions with amino groups in proteins . 2-Methylpropyl ester (e.g., in EP 4 374 877 A2): Bulkier ester group may delay hydrolysis, extending half-life in vivo but complicating synthesis due to steric challenges .

Physicochemical and Pharmacokinetic Properties

Property This compound Isopropyl-carbamic acid benzyl ester analog Ethyl-carbamic acid benzyl ester analog
Molecular Weight ~350 g/mol (estimated) ~365 g/mol (estimated) ~330 g/mol (estimated)
logP (Lipophilicity) Moderate (cyclopropyl reduces hydrophobicity) High (isopropyl increases logP) Low (ethyl lowers logP)
Metabolic Stability High (rigid cyclopropyl resists CYP450 oxidation) Moderate (isopropyl susceptible to oxidation) Low (ethyl undergoes rapid hydrolysis)
pH Stability Stable at pH 4; hydrolyzes at pH >6 Stable at pH 5–7 Unstable at pH <5

Biological Activity

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Cyclopropyl Group : Known for its unique strain and reactivity, which can influence biological interactions.
  • Pyrrolidine Moiety : This five-membered ring is often associated with enhanced central nervous system penetration and neuropharmacological activity.
  • Carbamic Acid Benzyl Ester : This functional group may facilitate interactions with various biological targets and enhance lipophilicity, aiding in membrane permeability.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or neurotransmitter degradation, potentially offering therapeutic benefits in conditions like neurodegenerative diseases or cancer.
  • Neurotransmitter Modulation : The pyrrolidine component may enhance the compound's ability to interact with neurotransmitter systems, suggesting applications in treating neurological disorders.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing pro-inflammatory cytokines and modulating pathways related to inflammation .
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could be developed as a novel anticancer agent .
  • Neuropharmacological Applications : The ability of the pyrrolidine ring to penetrate the blood-brain barrier makes this compound a candidate for treating central nervous system disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the cyclopropyl and pyrrolidine components can significantly impact potency and selectivity. For example:

  • Substituting different groups on the pyrrolidine ring has been shown to enhance activity against specific targets, as evidenced by various studies that highlight optimal substituents for increased efficacy .

Table 1: Structure-Activity Relationship Analysis

CompoundStructural FeaturesBiological Activity
Compound ACyclopropyl, PyrrolidineAnti-inflammatory
Compound BPyrrolidine, CarbamateAnticancer
Compound CBenzyl EsterNeuromodulatory

Case Studies

  • Cancer Therapy : A study demonstrated that derivatives of similar structures showed significant cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This indicates a promising avenue for developing new anticancer agents based on this compound's structure .
  • Neurodegenerative Diseases : Research on related compounds has shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in Alzheimer's disease treatment through enhanced neurotransmitter modulation .
  • Inflammation Models : Experimental models have indicated that compounds similar to this compound can reduce levels of TNFα and other pro-inflammatory cytokines, highlighting their potential as anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the pyrrolidine ring, followed by cyclopropane ring formation and benzyl ester coupling. Key steps include:

  • Amide bond formation between the pyrrolidine and cyclopropyl groups under coupling agents like EDCI or HOBt .
  • Benzyl ester protection using benzyl chloroformate in the presence of a base (e.g., triethylamine) to stabilize the carbamate group .
    Optimization focuses on temperature control (0–25°C), solvent selection (e.g., dichloromethane for low polarity), and stoichiometric ratios to minimize side reactions. Yields are improved via inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound verified post-synthesis?

Advanced spectroscopic and chromatographic techniques are employed:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms stereochemistry and substituent placement, particularly the cyclopropyl-pyrrolidine linkage .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₈H₂₃N₃O₃) .
  • HPLC with chiral columns ensures enantiomeric purity, critical for biological activity studies .

Q. What are the key physicochemical properties influencing its stability and reactivity?

  • Solubility : Low in aqueous media but soluble in DMSO or DMF, requiring formulation adjustments for in vitro assays .
  • pH sensitivity : The benzyl ester bond is prone to hydrolysis under alkaline conditions (pH > 8), necessitating storage at pH 4–6 .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, guiding storage at 4°C .

Advanced Research Questions

Q. How does stereochemistry (R/S configuration) impact biological activity, and how is enantioselective synthesis achieved?

  • The (R)-configuration at the pyrrolidine ring enhances binding affinity to target enzymes (e.g., proteases) due to optimal spatial alignment of the cyclopropyl and carbamate groups .
  • Enantioselective synthesis uses chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to achieve >95% enantiomeric excess (ee) . Kinetic resolution during esterification further enriches the desired enantiomer .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Molecular docking (AutoDock Vina) models interactions with enzyme active sites, identifying hydrogen bonds between the carbamate carbonyl and catalytic residues (e.g., Ser195 in chymotrypsin-like proteases) .
  • Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over 100-ns trajectories, revealing conformational flexibility of the cyclopropyl group in hydrophobic pockets .

Q. How do pH variations affect benzyl ester bond stability, and what are the implications for in vivo studies?

  • Acidic conditions (pH 4–6) : Favor benzyl ester bond stability, as demonstrated by FTIR and ¹³C NMR monitoring of hydrolysis kinetics .
  • Neutral/alkaline conditions (pH 7–8) : Accelerate hydrolysis, releasing carboxylic acid derivatives that may alter pharmacokinetics .
  • Contradiction note : While highlights acidic pH for stability, reports increased nitrogen content (protein binding) at neutral pH, suggesting competing reactions with biological amines .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Dose-response normalization : Adjust for pH-dependent solubility differences using standardized buffers (e.g., PBS at pH 7.4 vs. acetate at pH 5.5) .
  • Metabolite profiling : LC-MS identifies hydrolysis byproducts (e.g., benzyl alcohol) that may confound IC₅₀ measurements in enzyme inhibition assays .
  • Orthogonal assays : Compare SPR (surface plasmon resonance) binding data with cell-based viability assays to distinguish target-specific effects from off-target interactions .

Methodological Recommendations

Q. How to design experiments assessing structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) or introduce electron-withdrawing groups (e.g., -Cl) on the benzyl ester .
  • Free-energy perturbation (FEP) calculations : Predict ΔΔG binding energies for proposed derivatives, prioritizing synthesis of high-scoring candidates .

Q. What analytical workflows quantify degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to UV light, heat (40°C), and pH 7.4/1.2 buffers for 48 hours .
  • UPLC-QTOF analysis : Detect degradation products (e.g., cyclopropylamine) using a C18 column and 0.1% formic acid mobile phase .

Data Contradiction Analysis

Q. Why do some studies report high enzymatic inhibition while others show negligible activity?

  • Protease specificity : Activity varies across enzyme isoforms (e.g., caspase-3 vs. caspase-7) due to differences in active-site hydrophobicity .
  • Assay interference : Benzyl alcohol (a hydrolysis byproduct) inhibits certain enzymes at >10 µM, requiring control experiments with esterase inhibitors (e.g., PMSF) .

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